Primary Amine Handle vs. Hydroxyethyl Analog: Conjugation Readiness and pKa-Driven Solubility
The N1-(2-aminoethyl) substituent provides a nucleophilic primary amine (calculated pKa ≈ 9.8 for the conjugate acid) that can be selectively acylated, sulfonylated, or coupled to carboxylate-containing payloads under mild conditions, whereas the closest commercial analog, 5-(4-bromobenzyl)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS 899756-76-4), bears a less nucleophilic hydroxyl group (pKa ≈ 15.5) that requires activation (e.g., conversion to a leaving group) before conjugation [1]. In aqueous solubility screens of related pyrazolo[3,4-d]pyrimidine series, primary-amine-bearing derivatives exhibit pH-dependent solubility spanning >10-fold between pH 5 and pH 7.4, enabling formulation tuning that is not achievable with the neutral hydroxyethyl congener [2].
| Evidence Dimension | Nucleophilic reactivity (amine vs. alcohol) and pH-dependent aqueous solubility |
|---|---|
| Target Compound Data | Calculated pKa (conjugate acid) ≈ 9.8; soluble in aqueous buffer at pH < 6 (protonated form) |
| Comparator Or Baseline | 5-(4-Bromobenzyl)-1-(2-hydroxyethyl) analog (CAS 899756-76-4): pKa ≈ 15.5; solubility pH-independent |
| Quantified Difference | Amine handle allows direct amide-bond formation without pre-activation; hydroxy handle requires activation steps (e.g., mesylation), adding 1–2 synthetic steps. |
| Conditions | Calculated pKa (ChemAxon/Marvin) and class-level solubility trends for N1-aminoalkyl-pyrazolo[3,4-d]pyrimidines |
Why This Matters
For users synthesizing PROTACs, fluorescent probes, or biotinylated derivatives, the primary amine eliminates the need for a separate linker-attachment step, reducing synthesis time and cost.
- [1] ChemSrc Database. 1-(2-Aminoethyl)-5-(4-bromobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS 1105197-12-3) and 5-(4-Bromobenzyl)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS 899756-76-4): experimental and calculated properties. https://www.chemsrc.com View Source
- [2] Radi, M.; Brullo, C.; Crespan, E.; et al. Pyrazolo[3,4-d]pyrimidines as Src/Abl Kinase Inhibitors: Solubility and Formulation Considerations. (Supporting Information, aqueous solubility data for aminoalkyl-substituted derivatives). Bioorg. Med. Chem. Lett. 2011, 21, 5928–5933. View Source
